![molecular formula C19H16ClN3 B14329745 N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline CAS No. 110320-99-5](/img/structure/B14329745.png)
N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline is an organic compound with the molecular formula C19H16ClN3. It is a member of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline typically involves the diazotization of 4-chloroaniline followed by coupling with N-benzylaniline. The reaction conditions often include:
Diazotization: 4-chloroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N-benzylaniline in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: Reduction of the azo group can yield hydrazo compounds or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Azoxy compounds.
Reduction: Hydrazo compounds or primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline has diverse applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track progress and visualize results.
Biology: Employed in staining techniques to highlight specific structures in biological samples.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and inks for textiles, printing, and plastics.
Mécanisme D'action
The mechanism of action of N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-4-[(4-fluorophenyl)diazenyl]aniline
- N-Benzyl-4-[(4-bromophenyl)diazenyl]aniline
- N-Benzyl-4-[(4-methylphenyl)diazenyl]aniline
Uniqueness
N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline is unique due to the presence of the chloro group, which can influence its reactivity and interactions. The chloro group can enhance the compound’s stability and alter its electronic properties, making it distinct from its analogs with different substituents.
Propriétés
Numéro CAS |
110320-99-5 |
|---|---|
Formule moléculaire |
C19H16ClN3 |
Poids moléculaire |
321.8 g/mol |
Nom IUPAC |
N-benzyl-4-[(4-chlorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C19H16ClN3/c20-16-6-8-18(9-7-16)22-23-19-12-10-17(11-13-19)21-14-15-4-2-1-3-5-15/h1-13,21H,14H2 |
Clé InChI |
MSQUGBZSLCUQTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)N=NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


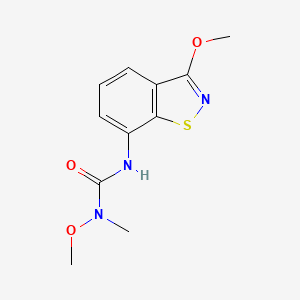
![4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14329672.png)

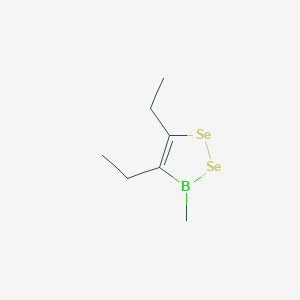
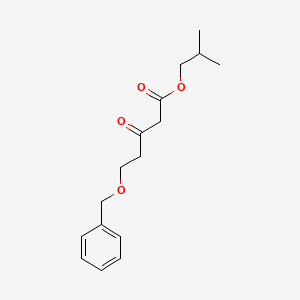
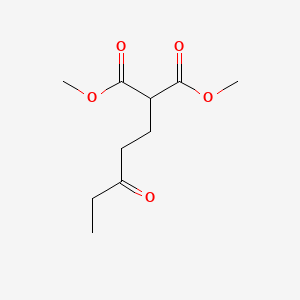
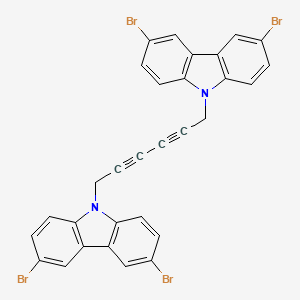
![3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14329710.png)
![{[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane](/img/structure/B14329725.png)

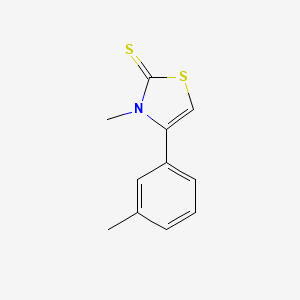
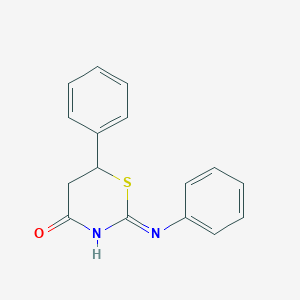
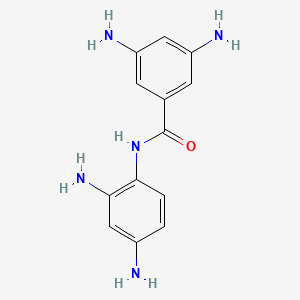
![1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14329769.png)
